4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate
Description
4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate (CAS: 432004-00-7) is a benzenesulfonate derivative with the molecular formula C₁₆H₁₄INO₆S and a molecular weight of 475.25 g/mol. Its structure comprises a phenyl ring substituted with formyl (CHO), iodo (I), and methoxy (OCH₃) groups at positions 4, 2, and 6, respectively, linked to a 4-methylbenzenesulfonate moiety. The compound is used in synthetic organic chemistry, particularly in the development of intermediates for pharmaceuticals or materials science, as indicated by its classification under ethers and sulfonates .
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO5S/c1-10-3-5-12(6-4-10)22(18,19)21-15-13(16)7-11(9-17)8-14(15)20-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJOKEISGANYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2I)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the compound participates in oxidative addition and transmetalation processes with palladium catalysts . These interactions facilitate the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of benzenesulfonate esters with varying substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Methoxy vs. Ethoxy: Ethoxy groups (e.g., in CAS 634592-88-4) may increase lipophilicity and metabolic stability compared to methoxy . 4-Methylbenzenesulfonate vs. 4-Chlorobenzenesulfonate: Chloro substituents (CAS 432000-12-9) introduce electron-withdrawing effects, which could modulate the sulfonate’s leaving-group ability in nucleophilic reactions .
Biological Implications: Benzenesulfonate derivatives with ortho-methoxy groups (e.g., BS3 in ) exhibit potent anticancer activity (IC₅₀ = 1.757–7.65 µM), suggesting that the target compound’s ortho-methoxy substitution may confer similar bioactivity .
Crystallographic and Physical Properties :
- Hydrogen-bonding patterns in 4-methylbenzenesulfonate salts (e.g., N—H⋯O interactions in ) suggest that the sulfonate group facilitates stable crystal packing, which may influence solubility and stability .
Biological Activity
4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate (CAS No. 634592-87-3) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in scientific research.
The molecular formula of this compound is , with a molecular weight of approximately 432.23 g/mol. The presence of the formyl group (-CHO) and the iodine atom contributes to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Iodination of a methoxyphenyl derivative.
- Formylation to introduce the aldehyde group.
- Sulfonation to attach the sulfonate group.
These steps require specific reagents and catalysts to optimize yield and purity, often utilizing techniques such as chromatography for purification .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
- Halogen Bonding : The iodine atom can participate in halogen bonding interactions, influencing enzyme or receptor activity.
These interactions may modulate enzymatic pathways or receptor functions, leading to specific biological effects .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing antimicrobial agents .
- Enzyme Inhibition : Studies have demonstrated that related compounds can inhibit specific enzymes involved in metabolic pathways, indicating a possible role in therapeutic applications .
- Cellular Interaction Studies : Investigations into the compound's effects on cellular pathways reveal its potential as a biochemical probe for studying enzyme interactions and signaling pathways .
Case Studies
A notable study evaluated the antibacterial activity of derivatives of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth at varying concentrations, highlighting their potential as lead compounds for antibiotic development .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 μg/mL |
| Compound B | Escherichia coli | 25 μg/mL |
| This compound | TBD |
Applications in Research
The compound has broad applications in various fields:
- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals.
- Biological Probes : It can be utilized in developing bioactive molecules for probing biological systems and understanding biochemical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
